N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-14-3-5-16(6-4-14)20-24-21-26(25-20)18(13-30-21)11-12-22-31(28,29)19-9-7-17(8-10-19)23-15(2)27/h3-10,13,22H,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMNSECTIHQIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide involves multiple steps. One common synthetic route includes the formation of the triazolothiadiazine core through the reaction of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Studied for its enzyme inhibitory properties, particularly against carbonic anhydrase and cholinesterase.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues with Fused Triazolo-Thiazole Cores
2-(4-[(Z)-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl]phenoxy)acetamide ()
- Core Structure : [1,3]thiazolo[3,2-b][1,2,4]triazole.
- Key Differences: Substituent: 4-Methoxyphenyl (vs. 4-methylphenyl in the target compound). Functional Groups: Oxo group at position 6 and phenoxyacetamide (vs. ethylsulfamoylphenyl acetamide).
- The oxo group may introduce hydrogen-bonding interactions absent in the target compound.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ()
- Core Structure: Quinazolinone linked to a triazole-thiazole system.
- Key Differences :
- Chlorophenyl and trimethylphenyl substituents (vs. methylphenyl and sulfamoylphenyl).
- Sulfanyl bridge (vs. ethylsulfamoyl linker).
- The sulfanyl group may confer redox activity, unlike the sulfamoyl group’s solubility benefits .
Functional Group Comparisons: Sulfamoyl and Acetamide Derivatives
N-(4-Sulfamoylphenyl)quinazolinone Derivatives ()
- Examples : Compounds 5–10 with sulfamoylphenyl and tolyl/ethylphenyl acetamide groups.
- Key Data: Compound Yield (%) Melting Point (°C) Notable Substituent 5 87 269.0 Phenyl 8 91 315.5 4-Tolyl
- Implications: Higher melting points (e.g., 315.5°C for compound 8) correlate with crystalline stability, likely due to sulfamoyl-phenyl interactions. The target compound’s ethyl linker may reduce steric hindrance compared to direct quinazolinone attachment .
Anti-Exudative Triazole Derivatives ()
- Activity: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 40–60% inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
- Implications :
Triazole-Thiazole Fusion ( vs. Target Compound)
- : Utilized LiH/DMF for cyclization, achieving moderate yields.
- Target Compound : Likely employs similar cyclization but with ethylsulfamoylphenyl incorporation via nucleophilic substitution (analogous to ’s methods) .
Click Chemistry for Acetamide Coupling ()
- Example : Compound 11g synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuSO4/sodium ascorbate).
- Implications : The target compound’s acetamide group could be introduced using analogous click chemistry, improving regioselectivity .
Biological Activity
N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, synthesis methods, and potential applications in various fields.
Overview of Biological Activity
This compound belongs to the class of triazolothiadiazine derivatives , known for their diverse pharmacological effects. Key activities include:
- Anticancer : Exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrates effectiveness against a range of pathogens.
- Anti-inflammatory : Inhibits inflammatory pathways.
- Analgesic : Provides pain relief through various mechanisms.
- Enzyme Inhibition : Acts as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase.
Pharmacokinetic studies suggest that compounds similar to this compound exhibit significant cytotoxicity (IC50 values ranging from 1.1 to 18.8 µM) against various tumor cell lines . The compound's mechanism involves:
- Oxidative Stress Induction : Triggers reactive oxygen species (ROS) production leading to apoptosis in cancer cells.
- Enzyme Interaction : Inhibits specific enzymes involved in tumor progression and inflammation.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazolothiadiazine Core : This can be achieved through reactions between enaminonitriles and benzohydrazides under microwave irradiation, yielding high purity and yield .
- Functionalization : Subsequent reactions introduce sulfamoyl and acetamide groups to enhance biological activity.
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Type | Activity | Notable Features |
|---|---|---|
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines | Anticancer | Diverse pharmacological activities |
| 1,2,4-Triazolo[1,5-a]pyridines | RORγt Inverse Agonism | JAK inhibition potential |
| 3-Amino-1,2,4-Triazoles | Antimicrobial | Used in various medicinal applications |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : Demonstrated potent inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.28 µg/mL and 0.52 µg/mL respectively .
- Enzyme Inhibition Studies : Showed significant inhibition of carbonic anhydrase with potential applications in treating conditions like glaucoma and obesity .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data?
- Methodology : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report effect sizes and power analysis to ensure robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
